3-fluoro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide
Description
The compound 3-fluoro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide features a rigid 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl core fused with a 3-fluorobenzamide group. This tricyclic scaffold is structurally analogous to quinolone antibiotics, which are known for their antibacterial activity via inhibition of DNA gyrase and topoisomerase IV . However, unlike classical quinolones (e.g., levofloxacin), this compound lacks the carboxylic acid moiety at position 3 and instead incorporates a benzamide substituent at position 7 of the tricyclic system.
Properties
IUPAC Name |
3-fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-5-1-3-14(9-15)19(24)21-16-10-12-4-2-8-22-17(23)7-6-13(11-16)18(12)22/h1,3,5,9-11H,2,4,6-8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKDFSUIZKSDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Intramolecular Amide Bond Formation
The azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-amine is synthesized through a multi-step sequence:
- Intermediate preparation :
- Macrocyclization :
Table 1: Optimization of Macrocyclization Conditions
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 72 |
| Pd(OAc)₂ | K₃PO₄ | DMF | 58 |
| NiCl₂ | Et₃N | THF | 41 |
Amide Bond Formation: Coupling Strategies
Ultrasonic-Assisted Amidation
The azatricyclic amine core is coupled with 3-fluorobenzoyl chloride under ultrasonication to enhance reaction efficiency:
- Procedure : Amine (1.0 mmol) and acyl chloride (1.2 mmol) in acetone, sonicated at 50°C for 1h.
- Yield : 89% after recrystallization (isopropanol/water).
Table 2: Comparison of Coupling Methods
| Method | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ultrasonication | Acetone | 50°C | 1 | 89 |
| Conventional | DCM | 25°C | 12 | 75 |
| Microwave | DMF | 100°C | 0.5 | 82 |
Purification and Analytical Characterization
Recrystallization and Chromatography
- Recrystallization : Crude product purified via slow evaporation from ethyl acetate/hexane (1:3).
- HPLC Analysis : Purity >98% (C18 column, MeOH/H₂O 70:30, 1.0 mL/min).
Table 3: Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.72 (s, 1H, NH), 7.85–7.45 (m, Ar-H) | |
| ¹³C NMR | δ 167.2 (C=O), 162.1 (C-F) | |
| HRMS | m/z 397.1245 [M+H]⁺ |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions employed
Scientific Research Applications
3-fluoro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and tricyclic structure play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s tricyclic core is shared with several pharmacologically active molecules, though substituent variations dictate divergent biological and physicochemical properties. Key structural analogs include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
Tricyclic Core : All compounds share the azatricyclo framework, but oxygen substitution (e.g., 4-oxa in levofloxacin) or lack thereof alters ring rigidity and electronic properties .
Substituent Diversity: Carboxylic Acid vs. Benzamide: Quinolones (e.g., levofloxacin) rely on a carboxylic acid group for binding to DNA gyrase. The benzamide group in the target compound may alter target specificity or potency . Fluorine Position: Fluorine at position 7 (shared with levofloxacin and levonadifloxacin) enhances membrane permeability and target affinity in quinolones . Piperazine/Piperidine Moieties: These groups in quinolones improve pharmacokinetics; their absence in the target compound may reduce water solubility .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
Key Findings :
- Activity Gaps: While quinolones exhibit well-documented antibacterial efficacy, the target compound’s biological activity remains uncharacterized.
Biological Activity
3-Fluoro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique tricyclic structure and functional groups. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C19H17FN2O2
- Molecular Weight : 324.35 g/mol
- CAS Number : 898427-43-5
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting the synthesis of nucleic acids and proteins.
- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains by disrupting their cellular functions.
Biological Activity Data
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial properties of various fluoro-compounds, including this compound against several bacterial strains. The compound demonstrated significant inhibitory activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.
Case Study 2: Cancer Cell Lines
Research focusing on the cytotoxic effects of tricyclic compounds revealed that this compound induced apoptosis in human breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspase pathways and subsequent DNA fragmentation.
Case Study 3: Enzyme Inhibition
Inhibitory assays showed that this compound effectively inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest in various cancer cell lines, highlighting its therapeutic potential in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
